molecular formula C12H11ClN2 B11774693 3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B11774693
M. Wt: 218.68 g/mol
InChI Key: ARMUWPMQJMDSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound with a unique structure that includes a cyclopropyl group and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile typically involves a cyclocondensation reaction. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst . This method has been shown to be efficient and yields high purity products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or alcohols.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with molecular targets through adsorption and surface coverage. The compound’s heteroatoms and conjugated bonds allow it to form coordinate bonds with metal surfaces, providing corrosion protection . Additionally, the compound can form electrostatic attractions with charged surfaces, enhancing its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is unique due to its specific combination of a cyclopropyl group and a nitrile functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications, such as corrosion inhibition and the synthesis of bioactive molecules.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

3-chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

InChI

InChI=1S/C12H11ClN2/c13-12-10(6-14)8-2-1-3-9(8)11(15-12)7-4-5-7/h7H,1-5H2

InChI Key

ARMUWPMQJMDSEG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=NC(=C2C#N)Cl)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.